molecular formula C8H6FNO5 B1456378 Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate CAS No. 850335-27-2

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate

Cat. No. B1456378
CAS RN: 850335-27-2
M. Wt: 215.13 g/mol
InChI Key: HDTDTXWOEWTBQV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate (MFHNB) is a synthetic compound used in scientific research and laboratory experiments. MFHNB is a nitrobenzoate ester, which is a type of organic compound that consists of a nitro group and a benzoate ester. MFHNB has been used in various scientific applications, including as a synthetic intermediate, a biochemical reagent, and a drug delivery system. MFHNB has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects are not yet fully understood.

Scientific Research Applications

Analytical Chemistry and Derivatization Agent

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate and related compounds have been used as derivatization agents to enhance the detection sensitivity of certain compounds in analytical chemistry. For instance, specific derivatization reagents have been developed for the determination of steroids having a hydroxy group through liquid chromatography-electrospray ionization-mass spectrometric methods. These reagents significantly improve the detection sensitivity of estrogens and other steroids in serum samples (Nishio et al., 2007).

Crystallography and Structural Analysis

Several benzoic acid derivatives, including compounds structurally similar to Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate, have been analyzed using X-ray powder diffraction to determine their crystal structures. The crystal packing of these compounds exhibits intermolecular hydrogen and halogen bonding, assembling molecules into a supramolecular framework. These studies help in understanding the intermolecular interactions and electronic structures of these compounds (Pramanik et al., 2019).

Material Synthesis and Chemical Building Blocks

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate, have been identified as multireactive building blocks in material synthesis. They serve as starting materials in heterocyclic oriented synthesis, leading to the creation of various nitrogenous cycles. These building blocks are essential for the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery and development (Křupková et al., 2013).

Biological Activity and Imaging

Certain derivatives of Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate have been studied for their biological activities. For example, a fluorogenic chemosensor based on a structurally similar compound has been synthesized and exhibits high selectivity and sensitivity toward certain metal ions, with potential applications in bio-imaging and living cell imaging (Ye et al., 2014).

properties

IUPAC Name

methyl 3-fluoro-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDTXWOEWTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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